2-Ethoxypropionitrile
Overview
Description
2-Ethoxypropionitrile is an organic compound with the molecular formula C5H9NO. It is a nitrile derivative, characterized by the presence of an ethoxy group attached to a propanenitrile backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethoxypropionitrile can be synthesized through several methods. One common approach involves the reaction of acrylonitrile with ethanol to form ethyl hydrocyanate, which is then reacted with methyl iodide in the presence of ammonium sulfate and ethanol as a solvent . Another method involves the dehydration of amides using phosphorus (V) oxide, which removes water from the amide group to form the nitrile group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxypropionitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
2-Ethoxypropionitrile has a wide range of applications in scientific research, including:
Biology: It is used in the study of biological processes and as a reagent in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Ethoxypropionitrile involves its reactivity towards nucleophiles, making it valuable in organic synthesis. At the molecular level, it acts as an electron-rich alkene, readily forming bonds with electron-deficient partners. This reactivity is crucial for its involvement in polymerization reactions and the formation of carbon-carbon and carbon-oxygen bonds .
Comparison with Similar Compounds
- 2-Methoxypropanenitrile
- 2-Propoxypropanenitrile
- 2-Butoxypropanenitrile
Comparison: 2-Ethoxypropionitrile is unique due to its specific ethoxy group, which influences its reactivity and chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications based on the nature of the alkoxy group attached to the nitrile backbone .
Properties
IUPAC Name |
2-ethoxypropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-3-7-5(2)4-6/h5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJNVEVAILOJBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901026535 | |
Record name | 2-Ethoxypropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14631-45-9 | |
Record name | 2-Ethoxypropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.